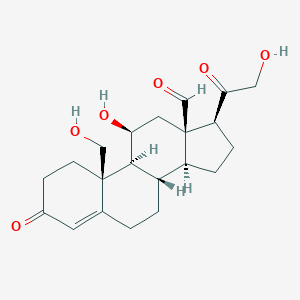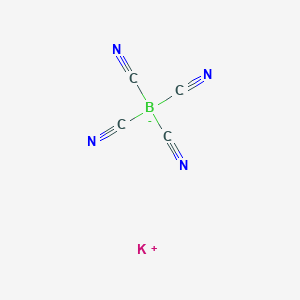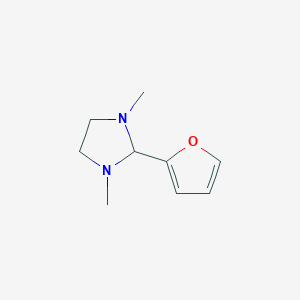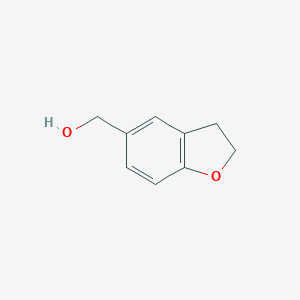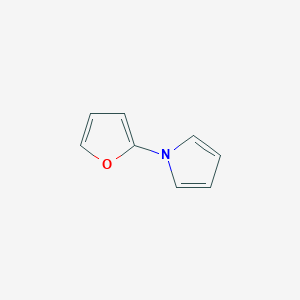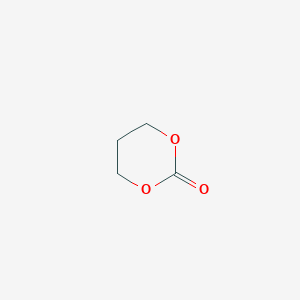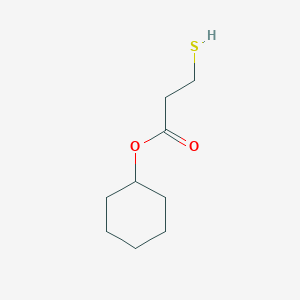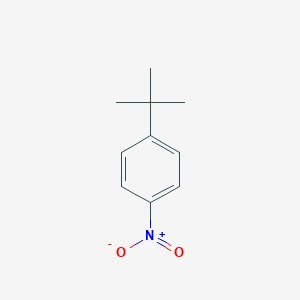
1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one, also known as PPS, is a chemical compound that belongs to the class of pyrrolidinones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and organic synthesis.
作用机制
The mechanism of action of 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one is not fully understood. However, it has been suggested that 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one may exert its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has been found to inhibit the NF-κB signaling pathway, a pathway involved in inflammation and cancer cell growth. It has also been shown to activate the p53 signaling pathway, a pathway involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has also been found to increase the levels of glutathione, an antioxidant molecule, in cells. In addition, 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including matrix metalloproteinases and cyclooxygenase-2.
实验室实验的优点和局限性
1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in various solvents, making it easy to handle in experiments. However, 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has some limitations, including its low water solubility and poor bioavailability. This may limit its potential applications in vivo.
未来方向
There are several future directions for the study of 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one. One potential direction is to investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to explore its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are also needed to elucidate the mechanism of action of 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one and to improve its bioavailability for in vivo applications.
Conclusion:
In conclusion, 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be easily synthesized through a cost-effective method and has been found to exhibit various pharmacological activities. Further studies are needed to explore its potential applications in vivo and to elucidate its mechanism of action.
合成方法
1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one can be synthesized through a multistep process involving the reaction of 3-phenylpropanal with thiourea followed by cyclization with ethyl glyoxylate. The final product is obtained after a series of purification steps, including recrystallization and column chromatography. The yield of the synthesis process is around 50%, making it a cost-effective method for producing 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one.
科学研究应用
1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has been found to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
属性
CAS 编号 |
103872-62-4 |
|---|---|
产品名称 |
1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one |
分子式 |
C13H15NOS |
分子量 |
233.33 g/mol |
IUPAC 名称 |
1-(3-phenylpropyl)-5-sulfanylidenepyrrolidin-2-one |
InChI |
InChI=1S/C13H15NOS/c15-12-8-9-13(16)14(12)10-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChI 键 |
OUWCMGCMXZUIPO-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1=O)CCCC2=CC=CC=C2 |
规范 SMILES |
C1CC(=S)N(C1=O)CCCC2=CC=CC=C2 |
同义词 |
2-Pyrrolidinone, 1-(3-phenylpropyl)-5-thioxo- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



